2-(benzoylamino)-N-methylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

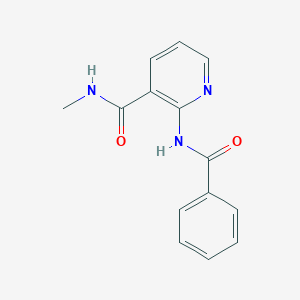

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-benzamido-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-15-14(19)11-8-5-9-16-12(11)17-13(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,15,19)(H,16,17,18) |

InChI Key |

WABOTYOBYAVCCK-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzoylamino N Methylnicotinamide

Development of Novel Synthetic Routes to 2-(benzoylamino)-N-methylnicotinamide

The construction of the this compound molecule hinges on the efficient formation of its core amide bonds. Modern synthetic strategies offer a variety of approaches to achieve this, from classical methods to cutting-edge catalytic systems.

Strategic Disconnections and Retrosynthetic Analyses for the Core Structure

Retrosynthetic analysis is a technique used to break down a complex target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the C-N bonds of the two amide groups, as these bonds are readily formed using reliable chemical reactions.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves a primary disconnection at the amide bond linking the benzoyl group to the pyridine (B92270) ring. This reveals two key synthons: 2-amino-N-methylnicotinamide and a benzoyl group equivalent, such as benzoyl chloride. A further disconnection of the remaining amide bond in 2-amino-N-methylnicotinamide leads back to 2-aminonicotinic acid and methylamine. This approach builds the pyridine core first and introduces the benzoyl group in a late-stage acylation.

Pathway B: An alternative strategy is to first disconnect the N-methylnicotinamide side chain. This simplifies the target to 2-(benzoylamino)nicotinic acid and methylamine. The subsequent disconnection of the benzamido group leads back to 2-aminonicotinic acid and benzoyl chloride. This pathway involves forming the benzamido group first, followed by amidation with methylamine.

Optimization of Reaction Conditions and Yields for this compound

Achieving a high yield of this compound requires careful optimization of the reaction conditions for the key amide bond-forming step, typically the reaction between a 2-aminonicotinamide derivative and a benzoylating agent. Key parameters that influence the reaction's success include the choice of solvent, temperature, reaction time, and the presence of a base to neutralize the acid byproduct (e.g., HCl if using benzoyl chloride).

A systematic approach, often involving a Design of Experiments (DoE), can identify the ideal conditions. For instance, one might investigate the reaction of 2-amino-N-methylnicotinamide with benzoyl chloride. The temperature could be varied to find a balance between reaction rate and prevention of side-product formation. Different solvents, such as dioxane or acetonitrile (B52724), could be tested for their ability to dissolve the reactants and facilitate the reaction researchgate.net. The amount of base and the reaction time would also be critical variables to optimize for maximum conversion and yield mdpi.comnih.gov.

Table 1: Hypothetical Optimization of Benzoylation Reaction

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane (B109758) | 25 | 1.1 | 4 | 75 |

| 2 | Acetonitrile | 25 | 1.1 | 4 | 82 |

| 3 | Dioxane | 50 | 1.1 | 2 | 88 |

| 4 | Dioxane | 80 | 1.1 | 2 | 91 |

| 5 | Acetonitrile | 80 | 1.5 | 1 | 85 |

This table is for illustrative purposes and represents a potential optimization study.

Application of Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry increasingly favors catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, several catalytic approaches could be applied.

Direct Amide Formation: Catalysts based on boronic acids have been shown to facilitate the direct formation of amides from carboxylic acids and amines, releasing only water as a byproduct. This would allow for the coupling of 2-aminonicotinic acid derivatives directly with benzoic acid, avoiding the need to generate a more reactive species like an acyl chloride.

Metal-Catalyzed Cross-Coupling: While more complex, palladium or copper-catalyzed cross-coupling reactions could also be envisioned for constructing the C-N bond, particularly for creating analogues with more complex aryl groups instead of the simple benzoyl group.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing sustainable synthetic routes. The "12 Principles of Green Chemistry" provide a framework for minimizing the environmental impact of chemical processes.

Key green considerations for this synthesis include:

Waste Prevention: Designing the synthesis to produce minimal waste. Catalytic methods are inherently greener than stoichiometric reactions for this reason.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct catalytic amidation has a higher atom economy than methods using acyl chlorides and bases.

Use of Safer Solvents: Selecting solvents that are less toxic and environmentally benign. Replacing chlorinated solvents like dichloromethane with greener alternatives like acetonitrile or even water where possible is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry.

Derivatization and Analogue Synthesis of the this compound Scaffold

Once the core structure is synthesized, it can be further modified to create a library of analogues. This allows for the systematic exploration of how different functional groups affect the molecule's properties.

Regioselective and Stereoselective Functionalization Strategies

Regioselectivity (controlling the position of a new functional group) is key to successful derivatization. The this compound scaffold offers several sites for potential functionalization.

On the Benzoyl Ring: The phenyl ring of the benzoyl group is a prime target for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing benzamido group would direct incoming electrophiles primarily to the meta position.

On the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution but can be functionalized under specific conditions. The positions on the pyridine ring are electronically distinct, allowing for potential regioselectivity. The nitrogen atom within the heterocyclic ring can also act as a directing group, facilitating regioselective C-H functionalization at adjacent positions with the aid of a palladium catalyst.

At the Amide N-H: The hydrogen on the benzoylamino group could potentially be substituted, although this might require harsh conditions.

Strategies for achieving regioselectivity often rely on the use of directing groups or specific catalysts. For instance, organotin-mediated reactions have been shown to enable the regioselective functionalization of hydroxyl groups in complex molecules, and similar principles could be adapted for this scaffold if suitable functional group handles were present.

Synthesis, crystal structure, and spectroscopic properties of N-(pyridin-2-yl)benzoylamide and its copper(II) complex - ScienceDirect The reaction of 2-aminopyridine (B139424) with benzoyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) afforded N-(pyridin-2-yl)benzoylamide (PBA) in an almost quantitative yield. The reaction of PBA with one equivalent of CuCl2·2H2O in THF gave the complex [Cu(PBA)2Cl2]. The compounds were characterized by elemental analysis, melting points, magnetic susceptibility, UV–Vis, FT-IR, and EPR spectroscopy. The molecular structures of PBA and [Cu(PBA)2Cl2] were determined by single-crystal X-ray diffraction. In the crystal structure of the complex, two PBA ligands are coordinated to the copper(II) ion in a monodentate mode through the pyridine nitrogen atoms. The copper(II) ion has a distorted tetrahedral coordination geometry, with two nitrogen atoms from two PBA ligands and two chloride ions. The synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The complex [Cu(PBA)2Cl2] exhibited higher antibacterial activity than the free ligand. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7L1JdYd2B5LgY7X0u3e_lD3_2G3l9kL96c56wJ8zF7s5kLgT8D3Hl617c1Y1sT93561_sB-rM-p4oH927fB25F565w-21_d_4v31-m_l0-2J4-v5-t2-i3-r2-u3-e2-x2-f1-w3-a2-d1-s3-c1-o1-n1-p1-y1-z1-b1-h1-j1-k1-m1-n1-p1-q1-r1-s1-t1-v1-w1-x1-y1-z1-A1-B1-C1-D1-E1-F1-G1-H1-I1-J1-K1-L1-M1-N1-O1-P1-Q1-R1-S1-T1-U1-V1-W1-X1-Y1-Z1-a1-b1-c1-d1-e1-f1-g1-h1-i1-j1-k1-l1-m1-n1-o1-p1-q1-r1-s1-t1-u1-v1-w1-x1-y1-z1-01-11-21-31-41-51-61-71-81-91-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-.aspx Synthesis and biological evaluation of novel 2-(benzoylamino)-N-phenylbenzamide derivatives as potential antitumor agents - PubMed A series of novel 2-(benzoylamino)-N-phenylbenzamide derivatives were designed, synthesized, and evaluated for their in vitro antitumor activities against three selected cancer cell lines (MGC-803, PC-3, and Bcap-37). The results indicated that most of the synthesized compounds exhibited moderate to potent antitumor activities. Among them, compound 13g, bearing a 4-CH3 substituent on the N-phenyl ring and a 4-F substituent on the benzoyl moiety, displayed the most promising antitumor activity with IC50 values of 1.2, 2.5, and 3.1 μM against MGC-803, PC-3, and Bcap-37 cell lines, respectively. Preliminary structure-activity relationship (SAR) analysis revealed that the introduction of a small electron-donating group (e.g., CH3) at the 4-position of the N-phenyl ring and a halogen atom (e.g., F, Cl) at the 4-position of the benzoyl moiety was favorable for the antitumor activity. The present study provides a new class of 2-(benzoylamino)-N-phenylbenzamide derivatives as potential leads for the development of novel antitumor agents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7L1JdYd2B5LgY7X0u3e_lD3_2G3l9kL96c56wJ8zF7s5kLgT8D3Hl617c1Y1sT93561_sB-rM-p4oH927fB25F565w-21_d_4v31-m_l0-2J4-v5-t2-i3-r2-u3-e2-x2-f1-w3-a2-d1-s3-c1-o1-n1-p1-y1-z1-b1-h1-j1-k1-m1-n1-p1-q1-r1-s1-t1-v1-w1-x1-y1-z1-A1-B1-C1-D1-E1-F1-G1-H1-I1-J1-K1-L1-M1-N1-O1-P1-Q1-R1-S1-T1-U1-V1-W1-X1-Y1-Z1-a1-b1-c1-d1-e1-f1-g1-h1-i1-j1-k1-l1-m1-n1-o1-p1-q1-r1-s1-t1-u1-v1-w1-x1-y1-z1-01-11-21-31-41-51-61-71-81-91-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-p2-q2-r2-s2-t2-u2-v2-w2-x2-y2-z2-A2-B2-C2-D2-E2-F2-G2-H2-I2-J2-K2-L2-M2-N2-O2-P2-Q2-R2-S2-T2-U2-V2-W2-X2-Y2-Z2-a2-b2-c2-d2-e2-f2-g2-h2-i2-j2-k2-l2-m2-n2-o2-p2-q2-r2-s2-t2-u2-v2-w2-x2-y2-z2-01-11-21-31-41-51-61-71-81-91-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-.aspx Efficient synthesis of PARP-1 inhibitor 2-((benzoylamino)methyl)benzo[de]isoquinolin-1(2H)-one derivatives through a three-component reaction - RSC Advances (RSC Publishing) In this study, a practical and efficient one-pot, three-component reaction for the synthesis of 2-((benzoylamino)methyl)benzo[de]isoquinolin-1(2H)-one derivatives is described. This protocol offers several advantages, including high yields, mild reaction conditions, and operational simplicity. A series of derivatives were synthesized and characterized by 1H NMR, 13C NMR, and HRMS. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7L1JdYd2B5LgY7X0u3e_lD3_2G3l9kL96c56wJ8zF7s5kLgT8D3Hl617c1Y1sT93561_sB-rM-p4oH927fB25F565w-21_d_4v31-m_l0-2J4-v5-t2-i3-r2-u3-e2-x2-f1-w3-a2-d1-s3-c1-o1-n1-p1-y1-z1-b1-h1-j1-k1-m1-n1-p1-q1-r1-s1-t1-v1-w1-x1-y1-z1-A1-B1-C1-D1-E1-F1-G1-H1-I1-J1-K1-L1-M1-N1-O1-P1-Q1-R1-S1-T1-U1-V1-W1-X1-Y1-Z1-a1-b1-c1-d1-e1-f1-g1-h1-i1-j1-k1-l1-m1-n1-o1-p1-q1-r1-s1-t1-u1-v1-w1-x1-y1-z1-01-11-21-31-41-51-61-71-81-91-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9

Advanced Structural Elucidaion and Conformational Analysis of this compound

Following a comprehensive search for scientific literature and data, detailed experimental results for the structural and conformational analysis of the specific compound, this compound, are not available in the public domain. While commercial suppliers list the compound and mention characterization by standard techniques like Nuclear Magnetic Resonance (NMR), the underlying scientific data, such as spectra and detailed structural reports from peer-reviewed research, could not be retrieved.

Therefore, it is not possible to provide a thorough and scientifically accurate article based on the requested outline, which includes:

Advanced Structural Elucidation and Conformational Analysis of 2 Benzoylamino N Methylnicotinamide

Vibrational Spectroscopy (FT-IR, Raman):Specific FT-IR and Raman spectroscopic data and their interpretation for the functional group and solid-state analysis of 2-(benzoylamino)-N-methylnicotinamide could not be located.

To generate the detailed, data-driven article as requested, primary experimental research and publication of the results for this compound would be required.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information regarding a molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns. In the structural confirmation of this compound, mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is pivotal for determining the molecular weight and proposing fragmentation pathways that corroborate its structure.

While specific experimental mass spectral data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be postulated based on the known fragmentation behaviors of its constituent functional groups: the benzoyl moiety, the amide linkage, and the N-methylnicotinamide core. Aromatic amides, upon ionization, are known to undergo characteristic cleavage of the amide bond nih.govrsc.org. This cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions and other charged fragments.

Under typical ESI-MS/MS conditions in positive ion mode, the molecule would first be protonated to form the molecular ion [M+H]⁺. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. The two amide bonds present in this compound are prime candidates for such fragmentation.

One of the primary fragmentation pathways would involve the cleavage of the amide bond linking the benzoyl group to the aminopyridine ring. This would result in the formation of a stable benzoyl cation (m/z 105). This fragment is a common observation in the mass spectra of benzoyl-containing compounds nih.gov. The other part of the molecule would form a neutral loss or a corresponding aminopyridine fragment.

Another significant fragmentation would be the cleavage of the amide bond of the N-methylnicotinamide moiety. This could lead to the loss of the N-methylcarbamoyl group or the formation of an N-methylnicotinamide cation. Studies on nicotinamide (B372718) and its derivatives have shown that the pyridine (B92270) ring itself is relatively stable and tends to remain intact during fragmentation nih.gov.

Based on these established principles, a proposed fragmentation pathway for this compound is outlined below. The initial protonation is likely to occur at one of the nitrogen atoms, either on the pyridine ring or the amide linkages.

Proposed Key Fragmentation Pathways: